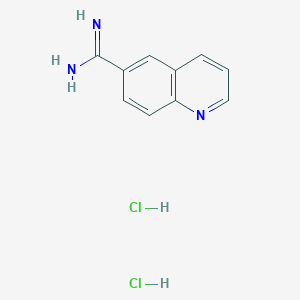
Quinoline-6-carboximidamide;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline-6-carboximidamide;dihydrochloride is a chemical compound with the CAS Number: 2413898-61-8 . It has a molecular weight of 244.12 . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC Name for this compound is quinoline-6-carboximidamide dihydrochloride . The InChI Code is 1S/C10H9N3.2ClH/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9;;/h1-6H, (H3,11,12);2*1H .
Physical And Chemical Properties Analysis
Quinoline-6-carboximidamide;dihydrochloride is a powder . The storage temperature is 4 degrees Celsius .
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of Quinoline-6-carboximidamide;dihydrochloride, focusing on six unique applications:
Anticancer Agents
Quinoline-6-carboximidamide derivatives have shown significant potential as anticancer agents. These compounds can inhibit the proliferation of various cancer cell lines, such as MCF-7 (breast cancer), CACO (colon cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) by targeting protein kinases, which are crucial regulators of cell survival and proliferation . The compounds induce apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3, making them promising candidates for cancer therapy .
Pim-1 Kinase Inhibitors
Pim-1 kinase is an oncogene that plays a role in cell cycle progression and apoptosis. Quinoline-6-carboximidamide derivatives have been identified as potent Pim-1 kinase inhibitors. These inhibitors can significantly reduce the activity of Pim-1 kinase, thereby inducing apoptosis in cancer cells. For instance, compound 3e has shown an 82.27% inhibition of Pim-1 kinase activity, making it a strong candidate for further development .
Antimicrobial Agents
Quinoline derivatives, including Quinoline-6-carboximidamide, have been extensively studied for their antimicrobial properties. These compounds exhibit broad-spectrum activity against various bacterial and fungal pathogens. Their mechanism of action often involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication .
Antiviral Agents
Research has shown that quinoline derivatives can also act as antiviral agents. They have been found to inhibit the replication of several viruses, including HIV, hepatitis C, and influenza. The antiviral activity is primarily due to the inhibition of viral enzymes and interference with viral RNA synthesis .
Anti-inflammatory Agents
Quinoline-6-carboximidamide derivatives have demonstrated anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory enzymes such as COX-2. This makes them potential candidates for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Agents
Quinoline derivatives have been investigated for their neuroprotective effects. They can protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The neuroprotective activity is attributed to their ability to scavenge free radicals and inhibit the aggregation of amyloid-beta peptides .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
quinoline-6-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9;;/h1-6H,(H3,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFIGRGHTLGCGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=N)N)N=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-6-carboximidamide;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2656625.png)
![1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2656627.png)
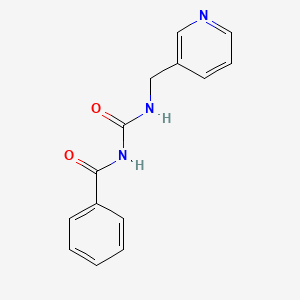
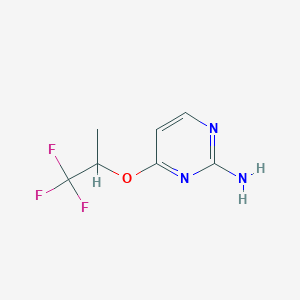
![4-[(5-Bromopyridin-2-yl)oxy]phenol hydrobromide](/img/structure/B2656630.png)
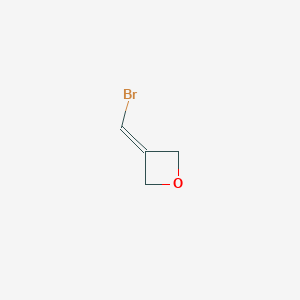
![4-chloro-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2656633.png)
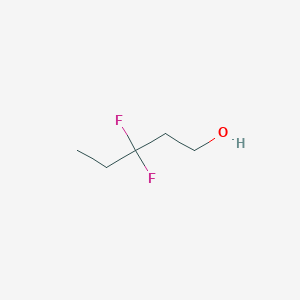
![1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole](/img/structure/B2656635.png)
![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2656636.png)
![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2656637.png)
![ethyl 2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2656638.png)
![2-Fluoro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2656642.png)
![1-(4-Chlorophenyl)-5-[(dimethylsulfamoylamino)methyl]tetrazole](/img/structure/B2656643.png)